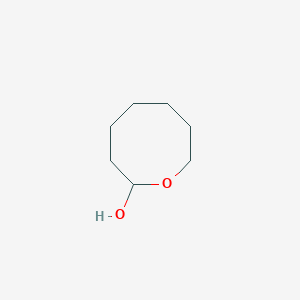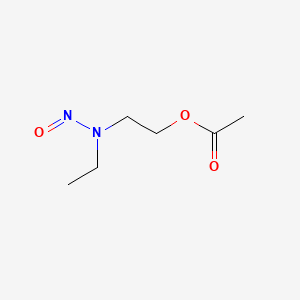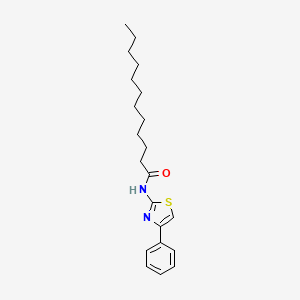
Beryllium--titanium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–titanium (1/1) is a compound consisting of beryllium and titanium in a 1:1 ratio. This compound is represented by the chemical formula BeTi and has a molecular weight of 56.879182 g/mol . Beryllium is a lightweight, steel-gray metal known for its high stiffness and thermal conductivity, while titanium is renowned for its high strength-to-weight ratio and corrosion resistance . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of beryllium–titanium (1/1) can be achieved through various synthetic routes. One common method involves the direct reaction of beryllium and titanium metals at high temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the final product. The reaction typically takes place in a vacuum or an inert gas atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of beryllium–titanium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where beryllium and titanium are melted together in a vacuum to form a homogeneous alloy. This method ensures the removal of impurities and results in a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium–titanium (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (1/1) can react with oxygen to form beryllium oxide (BeO) and titanium dioxide (TiO2).
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (1/1) include oxygen, hydrogen, and halogens. The reactions typically require high temperatures and controlled environments to ensure the desired products are formed .
Major Products
The major products formed from the reactions of beryllium–titanium (1/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of beryllium–titanium (1/1) involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of strong metallic bonds between beryllium and titanium atoms, resulting in a material with exceptional mechanical properties . These properties are further enhanced by the formation of intermediate phases, such as Be12Ti and Be3Ti, which contribute to the compound’s high strength and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Beryllium–titanium (1/1) can be compared with other similar compounds, such as beryllium-aluminum (BeAl) and titanium-aluminum (TiAl) alloys.
Beryllium-Aluminum (BeAl): This compound is known for its high thermal conductivity and lightweight properties, making it suitable for aerospace applications.
Titanium-Aluminum (TiAl): Titanium-aluminum alloys are known for their high strength-to-weight ratio and excellent oxidation resistance.
Similar Compounds
- Beryllium-Aluminum (BeAl)
- Titanium-Aluminum (TiAl)
- Beryllium-Copper (BeCu)
- Titanium-Nickel (TiNi)
Eigenschaften
CAS-Nummer |
12232-67-6 |
|---|---|
Molekularformel |
BeTi |
Molekulargewicht |
56.879 g/mol |
IUPAC-Name |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
InChI-Schlüssel |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



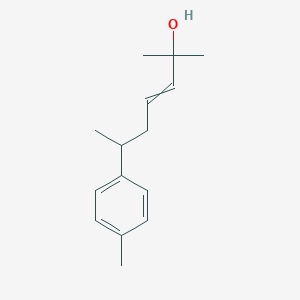
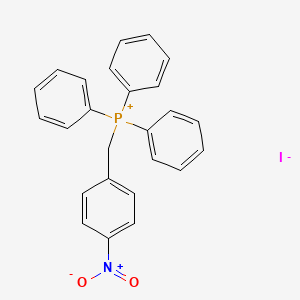
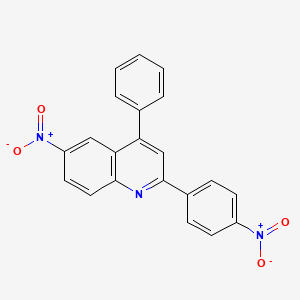
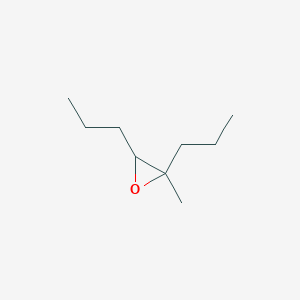
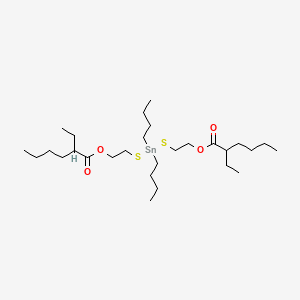
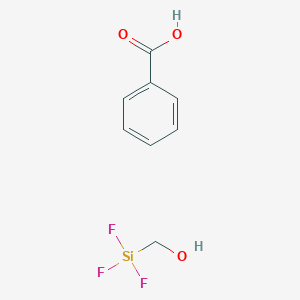
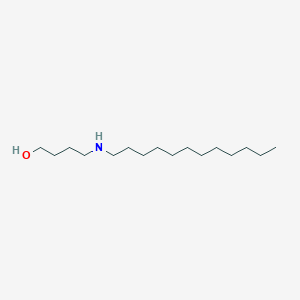
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
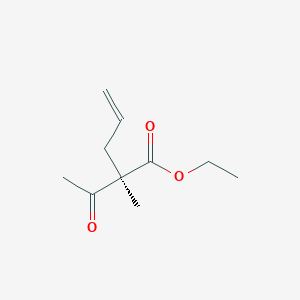
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
